molecular formula C9H5ClF6O B2896056 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene CAS No. 2010-63-1

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene

Cat. No. B2896056
CAS RN: 2010-63-1
M. Wt: 278.58
InChI Key: BDVVJTPJVCAQGG-UHFFFAOYSA-N
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Description

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene is a chemical compound with the molecular formula C9H5ClF6O . It has a molecular weight of 278.579 . The IUPAC Standard InChI for this compound is InChI=1S/C9H5ClF6O/c10-6-3-1-5 (2-4-6)7 (17,8 (11,12)13)9 (14,15)16/h1-4,17H .


Molecular Structure Analysis

The molecular structure of 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene consists of a benzene ring substituted with a chlorine atom and a 2-hydroxyhexafluoroisopropyl group . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Development of Novel Fluorescence Probes for Reactive Oxygen Species Detection

Research has led to the development of novel fluorescence probes, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), designed for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and peroxidase intermediates. These probes selectively fluoresce upon interaction with hROS and hypochlorite, facilitating differentiation and specific detection of −OCl generated in stimulated neutrophils, a significant advancement in studying hROS and −OCl roles in biological and chemical contexts (Setsukinai et al., 2003).

Oxidative DNA Damage and Apoptosis Induced by Benzene Metabolites

Investigations into benzene metabolites, specifically 1,4-benzoquinone (1,4-BQ) and hydroquinone (1,4-HQ), have demonstrated their capacity to induce cellular DNA strand breakage, leading to apoptosis in higher concentrations. This study highlights the oxidative stress and DNA damage mechanisms potentially contributing to benzene's carcinogenic effects, emphasizing the significance of understanding benzene metabolites in carcinogenesis and potential interventions (Hiraku & Kawanishi, 1996).

Transformation Pathways in Water Treatment

The study on 4-hydroxyl benzophenone (4HB) transformation during chlorination disinfection processes identifies major products and proposes mechanisms involving electrophilic chlorine substitution, Baeyer-Villiger oxidation, and benzene ring breakage. This research is critical for understanding the transformation of BPs in water treatment and their potential ecological risks, providing valuable insights for improving water treatment strategies and reducing ecological impacts (Liu et al., 2016).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVVJTPJVCAQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene

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